Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate
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Overview
Description
Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a benzene ring, making it a part of the larger family of aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with a suitable pyridine derivative under controlled conditions. This is followed by esterification reactions to introduce the dimethyl ester groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: A simpler ester derivative used in polymer production.
3-Methylbenzylamine: A precursor in the synthesis of the target compound.
Pyridine derivatives: Various pyridine-based compounds with similar structural features.
Uniqueness
Dimethyl 2-(1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate is unique due to its combination of a pyridine ring with a benzene ring and specific functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
dimethyl 2-[[1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-15-6-4-7-16(12-15)14-26-11-5-8-19(22(26)28)21(27)25-20-13-17(23(29)31-2)9-10-18(20)24(30)32-3/h4-13H,14H2,1-3H3,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXVLWBLWHASIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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